molecular formula C4H3Cl2N3 B584103 2-Amino-4,6-dichloropyrimidine-13C2 CAS No. 1346605-11-5

2-Amino-4,6-dichloropyrimidine-13C2

Cat. No. B584103
CAS RN: 1346605-11-5
M. Wt: 165.974
InChI Key: JPZOAVGMSDSWSW-SUEIGJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-dichloropyrimidine-13C2 (2-ADCP-13C2) is an important synthetic compound used in scientific research. It is a stable and colorless compound with a molecular weight of 198.99 g/mol. It is a derivative of pyrimidine and belongs to the class of compounds known as halogenated pyrimidines. 2-ADCP-13C2 has a wide range of applications in scientific research, including biochemical and physiological studies. It is also used in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloropyrimidine-13C2 is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes involved in the metabolism of carbohydrates and proteins. It is also believed to have an effect on the synthesis of certain hormones and other compounds.
Biochemical and Physiological Effects
2-Amino-4,6-dichloropyrimidine-13C2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and proteins. It has also been shown to inhibit the synthesis of certain hormones and other compounds. In addition, it has been shown to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4,6-dichloropyrimidine-13C2 in lab experiments include its stability, low cost, and availability. It is also easy to store and transport. The main limitation of using 2-Amino-4,6-dichloropyrimidine-13C2 in lab experiments is its lack of specificity, which can lead to false positives or false negatives in certain experiments.

Future Directions

The future of 2-Amino-4,6-dichloropyrimidine-13C2 is promising. Possible future directions include further research into its biochemical and physiological effects and its potential applications in drug synthesis. Additionally, further research into its mechanism of action and its potential use in gene regulation could lead to new treatments for various diseases. Finally, further research into its stability and cost could lead to improved storage and transportation methods.

Synthesis Methods

2-Amino-4,6-dichloropyrimidine-13C2 can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloropyrimidine-4,6-dicarboxylic acid with ammonia in the presence of a catalyst. This reaction produces 2-amino-4,6-dichloropyrimidine-13C2 as the main product. The reaction is usually carried out at temperatures between 80-100°C and at a pressure of 1-2 atm.

Scientific Research Applications

2-Amino-4,6-dichloropyrimidine-13C2 is widely used in scientific research. It has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the action of enzymes, and the regulation of metabolic pathways. It has also been used in the synthesis of other compounds, such as antibiotics, hormones, and other drugs.

properties

IUPAC Name

4,6-dichloro(4,6-13C2)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOAVGMSDSWSW-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=C(N=[13C]1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloropyrimidine-13C2

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